

Application of 3-Hydroxytetradecanediol-CoA in Metabolic Research

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Compound of Interest

Compound Name: 3-hydroxytetradecanediol-CoA

Cat. No.: B15599554

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Introduction

3-Hydroxytetradecanediol-CoA is a long-chain acyl-CoA ester that serves as a key intermediate in the omega-oxidation pathway of fatty acids. Its presence and concentration in biological samples, particularly urine, are of significant interest in metabolic research and clinical diagnostics. This dicarboxylic acyl-CoA and its corresponding free acid, 3-hydroxytetradecanoic acid, are crucial biomarkers for inborn errors of fatty acid metabolism, specifically for disorders of long-chain fatty acid oxidation. This application note provides a comprehensive overview of the role of **3-hydroxytetradecanediol-CoA** in metabolic research, detailed protocols for its analysis, and its application in diagnosing and understanding metabolic diseases.

Metabolic Significance

3-Hydroxytetradecanediol-CoA is formed through a secondary, yet vital, fatty acid metabolism pathway known as omega-oxidation, which occurs primarily in the endoplasmic reticulum of the liver and kidneys.^{[1][2][3][4]} This pathway becomes particularly active when the primary beta-oxidation pathway is impaired.^{[2][3][4]}

The metabolic genesis begins with the omega-oxidation of 3-hydroxy fatty acids.^[5] This process involves the hydroxylation of the terminal methyl group (omega carbon) of a fatty acid, followed by successive oxidations to form a dicarboxylic acid.^{[1][2]} The resulting dicarboxylic acid can then undergo beta-oxidation from either end. When 3-hydroxytetradecanoic acid

undergoes omega-oxidation, it is converted to 3-hydroxytetradecanedioic acid, which is then activated to **3-hydroxytetradecanedioyl-CoA** to enter the beta-oxidation spiral.

Inborn errors of metabolism, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency or Trifunctional Protein (TFP) deficiency, lead to an accumulation of long-chain 3-hydroxyacyl-CoA esters.^{[6][7]} These accumulated intermediates are then shunted into the omega-oxidation pathway, resulting in a significant increase in the urinary excretion of 3-hydroxydicarboxylic acids, including 3-hydroxytetradecanedioic acid.^[5]

Application in Disease Diagnosis

The analysis of urinary organic acids, specifically the profile of 3-hydroxydicarboxylic acids, is a cornerstone in the diagnosis of certain fatty acid oxidation disorders.^{[8][9]} Elevated levels of C6-C14 3-hydroxydicarboxylic acids in urine are indicative of a defect in long-chain 3-hydroxyacyl-CoA dehydrogenase.^[5]

Key Diagnostic Indicators:

- LCHAD Deficiency: Characterized by a significant elevation of C6, C12, and unsaturated C14 3-hydroxydicarboxylic acids relative to the C10 homolog in urine.^[5]
- Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In contrast to LCHAD deficiency, patients with MCAD deficiency exhibit lower ratios of C6 and C8 to C10 3-hydroxydicarboxylic acids.^[5]

The quantitative analysis of these metabolites provides a non-invasive method for the differential diagnosis of these severe metabolic disorders.

Data Presentation

The following table summarizes the expected urinary 3-hydroxydicarboxylic acid profiles in healthy individuals and patients with LCHAD and MCAD deficiencies. The values are presented as ratios to 3-hydroxydecanedioic acid (3OHDc10) to highlight the diagnostically relevant patterns.

Analyte	Healthy Control (Fasting)	LCHAD Deficiency	MCAD Deficiency
3-Hydroxyadipic acid (3OHDc6) / 3OHDc10 Ratio	Normal	Increased	Decreased
3-Hydroxyoctanedioic acid (3OHDc8) / 3OHDc10 Ratio	Normal	Normal/Slightly Increased	Decreased
3- Hydroxydodecanedioi c acid (3OHDc12) / 3OHDc10 Ratio	Normal	Increased	Normal
Unsaturated 3- Hydroxytetradecanedi oic acids / 3OHDc10 Ratio	Normal	Increased	Normal

Note: "Normal," "Increased," and "Decreased" are qualitative representations. Quantitative values can vary between laboratories and should be established based on internal reference ranges.

Experimental Protocols

Protocol 1: Quantitative Analysis of Urinary 3-Hydroxydicarboxylic Acids by GC-MS

This protocol describes the analysis of 3-hydroxydicarboxylic acids in urine using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.

Materials:

- Urine sample
- Internal Standard (e.g., a stable isotope-labeled 3-hydroxydicarboxylic acid or a non-endogenous dicarboxylic acid)

- Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Ethyl acetate
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
- Pyridine
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:**• Sample Preparation:**

1. Thaw frozen urine samples at room temperature.
2. Centrifuge the urine at 2000 x g for 5 minutes to remove particulate matter.
3. Transfer a specific volume of the supernatant (e.g., 1 mL, adjusted based on creatinine concentration) to a clean glass tube.
4. Add the internal standard to the urine sample.

• Extraction:

1. Acidify the urine to a pH of 1-2 with HCl.
2. Saturate the sample with NaCl.
3. Add 2 volumes of ethyl acetate and vortex vigorously for 2 minutes to extract the organic acids.
4. Centrifuge at 2000 x g for 5 minutes to separate the layers.
5. Carefully transfer the upper organic layer to a new tube.

6. Repeat the extraction process with another 2 volumes of ethyl acetate and combine the organic layers.

- Derivatization:

1. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.

2. To the dried residue, add 50 μ L of BSTFA with 1% TMCS and 50 μ L of pyridine.

3. Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

- GC-MS Analysis:

1. Inject 1 μ L of the derivatized sample into the GC-MS.

2. Use a temperature program that allows for the separation of the different 3-hydroxydicarboxylic acid-TMS derivatives.

3. Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of specific ions characteristic of each analyte.

- Data Analysis:

1. Identify the peaks corresponding to the TMS derivatives of 3-hydroxydicarboxylic acids based on their retention times and mass spectra.

2. Quantify the analytes by comparing the peak area of each analyte to the peak area of the internal standard.

3. Calculate the ratios of the different 3-hydroxydicarboxylic acids to 3-hydroxydecanedioic acid.

Protocol 2: LCHAD Enzyme Activity Assay in Cultured Fibroblasts

This protocol describes a spectrophotometric assay to measure the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) in cultured skin fibroblasts.

Materials:

- Cultured human skin fibroblasts
- Phosphate buffer
- Potassium chloride (KCl)
- NAD⁺
- Long-chain 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxyhexadecanoyl-CoA)
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Cell Lysate Preparation:
 1. Harvest cultured fibroblasts by trypsinization.
 2. Wash the cells with phosphate-buffered saline (PBS).
 3. Resuspend the cell pellet in a hypotonic buffer and lyse the cells by sonication or freeze-thawing.
 4. Centrifuge the lysate to remove cell debris. The supernatant contains the enzyme activity.
 5. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
- Enzyme Assay:
 1. Prepare a reaction mixture in a cuvette containing phosphate buffer, KCl, and NAD⁺.
 2. Add a specific amount of the cell lysate (e.g., 50-100 µg of protein) to the cuvette and mix.

3. Initiate the reaction by adding the long-chain 3-hydroxyacyl-CoA substrate.
4. Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.
5. Record the absorbance change over a set period (e.g., 5-10 minutes).

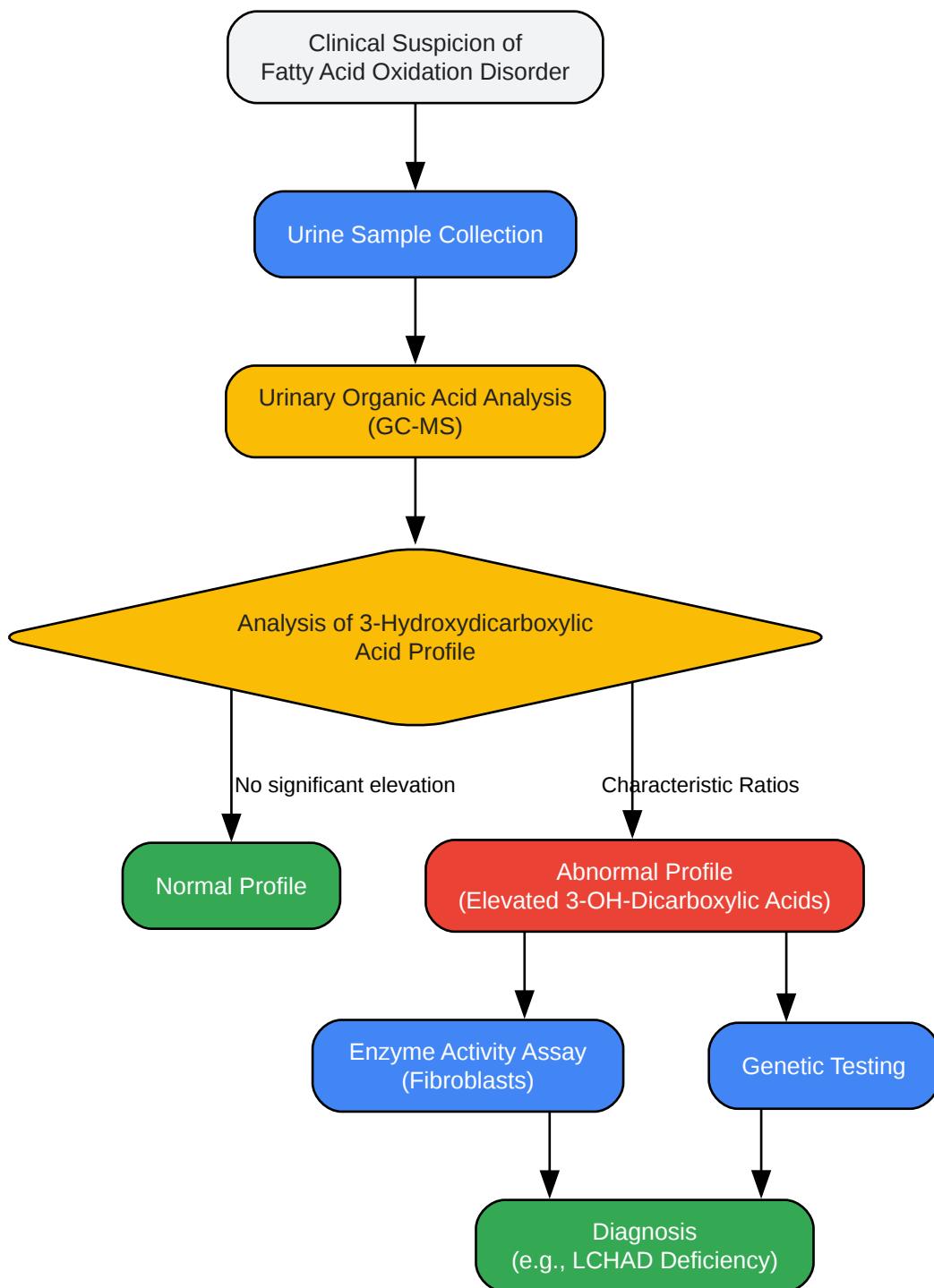
- Calculation of Enzyme Activity:
 1. Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$).
 2. Express the LCHAD activity as nmol of NADH formed per minute per mg of protein.
 3. Compare the activity in patient fibroblasts to that of healthy controls.

Visualizations



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Caption: Metabolic pathway showing the formation of **3-hydroxytetradecanediol-CoA**.



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Caption: Diagnostic workflow for fatty acid oxidation disorders.

Conclusion

3-Hydroxytetradecanedioyl-CoA and its related 3-hydroxydicarboxylic acids are indispensable biomarkers in the field of metabolic research and clinical diagnostics. Their analysis provides critical insights into the functioning of fatty acid oxidation pathways and allows for the accurate diagnosis of severe inborn errors of metabolism. The protocols outlined in this application note provide a framework for the reliable detection and quantification of these important metabolic intermediates, aiding researchers and clinicians in their efforts to understand and manage metabolic diseases.

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